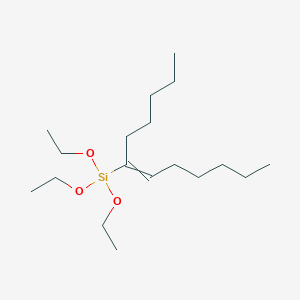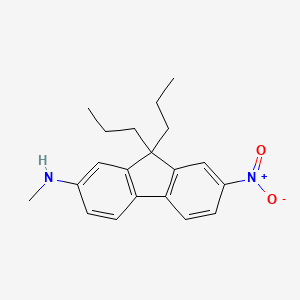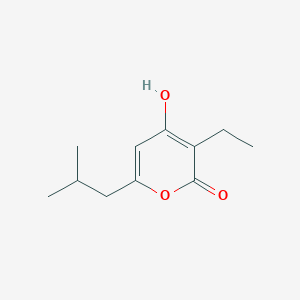
3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one: is a chemical compound belonging to the pyranone family. This compound is characterized by its unique structure, which includes a pyran ring with various substituents. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with isobutyraldehyde in the presence of a base, followed by cyclization to form the pyranone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl and isobutyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-Ethyl-4-oxo-6-(2-methylpropyl)-2H-pyran-2-one.
Reduction: Formation of 3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, or other bioactive properties, making it a candidate for drug development and other biomedical applications.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or other pharmacologically active agents.
Industry: In the industrial sector, this compound is used in the formulation of flavors, fragrances, and other specialty chemicals. Its unique aroma and chemical properties make it valuable in the production of consumer products.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The hydroxyl and carbonyl groups in its structure allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparación Con Compuestos Similares
2-Ethyl-3-hydroxy-4H-pyran-4-one (Ethyl maltol): Known for its sweet aroma and used as a flavor enhancer.
3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one: Exhibits similar chemical properties and is used in various applications.
Uniqueness: 3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one is unique due to its specific substituents, which impart distinct chemical and physical properties. Its structure allows for diverse chemical reactions and applications, making it a versatile compound in research and industry.
Propiedades
Número CAS |
919288-74-7 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
3-ethyl-4-hydroxy-6-(2-methylpropyl)pyran-2-one |
InChI |
InChI=1S/C11H16O3/c1-4-9-10(12)6-8(5-7(2)3)14-11(9)13/h6-7,12H,4-5H2,1-3H3 |
Clave InChI |
WJGBLVUCLRVMMC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(OC1=O)CC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)

![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)
![[2-(Hexadecanoyloxy)ethyl]phosphonic acid](/img/structure/B12623814.png)

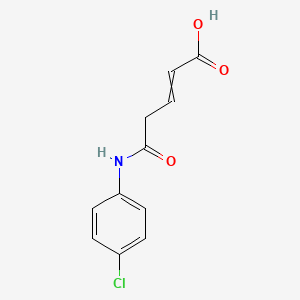

![5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile](/img/structure/B12623826.png)
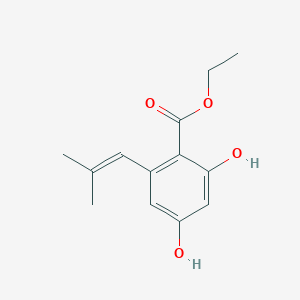
![1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene](/img/structure/B12623838.png)
